molecular formula C21H31NO5 B3091446 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1217725-88-6

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No. B3091446
CAS RN: 1217725-88-6
M. Wt: 377.5 g/mol
InChI Key: CAKZZHFMFXMJJW-IRXDYDNUSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption of Phenoxy Herbicides

Phenoxy herbicides, including compounds structurally related to phenoxy groups, have been extensively studied for their sorption to soil, organic matter, and minerals. Sorption mechanisms are crucial for understanding the environmental fate of such compounds, with soil organic matter and iron oxides being significant sorbents. This knowledge is vital for assessing environmental impact and degradation pathways of phenoxy herbicides and similar compounds (Werner, Garratt, & Pigott, 2012).

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including derivatives of tert-butylphenol, are widely used in industrial and commercial products. The environmental occurrence, human exposure, and toxicity of SPAs have been studied, highlighting the need for understanding the behavior of phenolic compounds in various matrices. Toxicity studies of SPAs, such as endocrine disruption and potential carcinogenicity, underscore the importance of research on similar compounds for ensuring safety and developing less toxic alternatives (Liu & Mabury, 2020).

p-Coumaric Acid and Its Conjugates

The bioavailability, bioaccessibility, and biological activities of p-coumaric acid and its conjugates have been studied, revealing their antioxidant, anti-cancer, antimicrobial, and other health-related effects. The conjugation of p-coumaric acid enhances its biological activities, making it a significant compound for pharmacological research. This suggests potential applications of similar carboxylic acid derivatives in drug development and therapeutic interventions (Pei, Ou, Huang, & Ou, 2016).

Environmental Behavior of Phenoxy Acids

The occurrence, transformations, and removal methods of phenoxy acids in aquatic environments have been reviewed. Understanding the environmental behavior of phenoxy acids, including their degradation and the efficiency of various removal methods, is crucial for water treatment and pollution control strategies. This research is relevant for assessing the environmental impact and treatment options for compounds with phenoxy groups (Muszyński, Brodowska, & Paszko, 2019).

Chlorogenic Acid and Its Pharmacological Review

Chlorogenic acid, a phenolic compound, has demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This review emphasizes the therapeutic roles and potential of chlorogenic acid, suggesting the importance of similar phenolic acids in drug discovery and development (Naveed et al., 2018).

properties

IUPAC Name

(2S,4S)-4-[4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO5/c1-7-21(5,6)14-8-10-15(11-9-14)26-16-12-17(18(23)24)22(13-16)19(25)27-20(2,3)4/h8-11,16-17H,7,12-13H2,1-6H3,(H,23,24)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKZZHFMFXMJJW-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.